3-Chloro-4-fluorophenylmagnesium bromide
Overview
Description
3-Chloro-4-fluorophenylmagnesium bromide is a Grignard reagent . It has an empirical formula of C6H3BrClFMg and a molecular weight of 233.75 . This compound is typically used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a phenylmagnesium bromide group . The InChI string isInChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q;;+1/p-1
. Physical and Chemical Properties Analysis
This compound is a 0.5 M solution in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.966 g/mL at 25 °C .Scientific Research Applications
Chemoselectivity in Grignard Reagent Formation
A study by Hein, Kopitzke, Nalli, Esselman, and Hill (2015) highlights the use of 3-Chloro-4-fluorophenylmagnesium bromide in a Grignard experiment for undergraduate chemistry courses. The experiment involved synthesizing fluorinated alcohol or benzoic acid using a dihalogenated Grignard reagent, with students predicting the chemoselectivity of the reagent formation. The process also included analysis using NMR, EI–MS, and IR data (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
NIR Region Fluoride Sensor
Zou, Liu, Mack, Wang, Tian, Lu, Li, and Shen (2014) described the creation of a novel NIR region fluoride sensor using an arylmagnesium bromide. This sensor displayed a specific, rapid colorimetric and fluorescence response to fluoride ions in solution and in living cells (Zou et al., 2014).
Enantioselective Synthesis in Paroxetine Preparation
Murthy, Rey, and Tjepkema (2003) explored the asymmetric conjugate addition reaction between 4-fluorophenylmagnesium bromide and various chiral substrates for the synthesis of a key intermediate in the preparation of paroxetine, a widely used antidepressant (Murthy, Rey, & Tjepkema, 2003).
Electrophilicity in Organic Compounds
Lur'e, Gal'pern, Gambaryan, Rokhlin, and Mysov (1980) studied the interaction of fluorophenylmagnesium bromides with various compounds, providing insights into the electrophilicity of these compounds. Their research contributed to understanding the molecular behavior of these organomagnesium compounds (Lur'e et al., 1980).
Synthesis of Polyimides with High Refractive Index
Kim, Ku, Goh, Yeo, Ko, and You (2018) used a Grignard reaction involving 4-fluorophenylmagnesium bromide for synthesizing polyimides with outstanding thermal properties and high refractive index. This application is significant in the field of materials science (Kim et al., 2018).
Safety and Hazards
This compound is classified as highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
magnesium;1-chloro-2-fluorobenzene-5-ide;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNWGDDABSJNJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380833 | |
Record name | Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
413589-34-1 | |
Record name | Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.